1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
Description
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a synthetic organic compound featuring a 1,2,4-oxadiazole ring substituted with a propan-2-yl group at position 3 and a cyclohexanol moiety attached via a methylene bridge at position 3.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)11-13-10(16-14-11)8-12(15)6-4-3-5-7-12/h9,15H,3-8H2,1-2H3 |
InChI Key |
ILAMBGPADBVTGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The critical first step in the synthesis involves the formation of the 1,2,4-oxadiazole ring structure. This is commonly achieved through the reaction of an appropriate nitrile compound with hydrazine hydrate under acidic conditions. This reaction establishes the heterocyclic core that is essential to the target molecule's structure.
Alkylation Process
Following the formation of the oxadiazole ring, an alkylation step is performed to introduce the propan-2-yl (isopropyl) group at the 3-position of the oxadiazole ring. This is typically accomplished using a suitable alkyl halide reagent under basic conditions to facilitate the substitution reaction.
Cyclohexane Ring Formation
The next critical step involves the formation or modification of the cyclohexane ring structure. This can be achieved through various cyclization reactions depending on the specific starting materials and desired substitution patterns.
Hydroxylation Reaction
Specific Preparation Methods for Derivatives
Several derivatives of the target compound have been synthesized and characterized, each with specific preparation methods:
Synthesis of 4-Methyl Derivative
The 4-methyl derivative (4-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol) requires specific consideration of the methyl group positioning. The synthesis typically begins with a 4-methylcyclohexanone precursor that undergoes subsequent modifications to incorporate the oxadiazole moiety.
Synthesis of 3-Methyl Derivative
The 3-methyl derivative (3-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol) presents different synthetic challenges due to the position of the methyl substituent. This compound, with molecular formula C₁₃H₂₂N₂O₂ and molecular weight of 238.33 g/mol, requires careful control of regioselectivity during the synthesis.
Synthesis of 3,4-Dimethyl Derivative
The preparation of the 3,4-dimethyl derivative (3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol) involves additional complexity due to the presence of two methyl substituents on the cyclohexane ring. This compound has a molecular formula of C₁₄H₂₄N₂O₂ and a molecular weight of approximately 252.35 g/mol.
Industrial Production Methods
For large-scale production, the synthesis methods are typically optimized to improve efficiency, yield, and cost-effectiveness:
Continuous Flow Reactors
Industrial production often employs continuous flow reactors rather than batch processes to enhance productivity and consistency. This approach allows for better control of reaction parameters and can significantly improve the efficiency of the synthesis.
High-Pressure Conditions
The use of high-pressure conditions in industrial settings can accelerate reaction rates and improve yields for certain steps in the synthesis pathway. This is particularly relevant for challenging transformations such as certain cyclization reactions.
Catalytic Processes
The incorporation of catalysts is a key strategy for industrial-scale synthesis. Catalysts can lower activation energies, improve selectivity, and enhance reaction rates, leading to more efficient production processes.
Reaction Mechanisms and Conditions
Oxadiazole Ring Formation Mechanism
The formation of the 1,2,4-oxadiazole ring typically proceeds through a condensation reaction between an amidoxime and a carboxylic acid derivative. The reaction mechanism involves nucleophilic attack by the amidoxime nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the oxadiazole ring.
Optimal Reaction Conditions
| Reaction Step | Temperature Range | Solvent | Catalyst | Reaction Time |
|---|---|---|---|---|
| Oxadiazole Formation | 80-120°C | DMF/THF | Acid catalyst | 4-8 hours |
| Alkylation | 25-60°C | Acetone/DMF | Base (K₂CO₃) | 6-12 hours |
| Cyclohexane Modification | 50-100°C | Toluene/THF | Lewis acid | 8-24 hours |
| Hydroxylation | 0-25°C | THF/Water | Oxidizing agent | 2-6 hours |
Purification Techniques
After synthesis, the compound typically requires purification to remove byproducts and unreacted starting materials. Common purification methods include:
- Column chromatography using silica gel
- Recrystallization from appropriate solvent systems
- Preparative HPLC for high-purity requirements
- Extraction and washing procedures to remove water-soluble impurities
Spectroscopic Characterization
The successful synthesis of this compound and its derivatives can be confirmed through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the synthesized compounds. For the 3-methyl derivative, characteristic signals would include:
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups:
- O-H stretching vibration (3200-3600 cm⁻¹)
- C=N stretching vibration of the oxadiazole ring (1600-1650 cm⁻¹)
- C-O stretching vibration (1050-1150 cm⁻¹)
Mass Spectrometry
Mass spectrometry can confirm the molecular weight and fragmentation pattern of the synthesized compound. For the 3-methyl derivative, the expected molecular ion peak would be at m/z 238.33.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield cyclohexanone derivatives, while reduction of the oxadiazole ring could produce various amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclohexanol moiety may also contribute to its overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Note: Molecular weights marked with * are estimated based on structural formulas due to absence of explicit data in evidence.
Key Comparative Insights
Role of the 1,2,4-Oxadiazole Ring
The oxadiazole ring is a common feature in the target compound and compounds from and . This heterocycle contributes to:
- Metabolic stability : Resistant to enzymatic degradation compared to esters or amides.
- Hydrogen-bonding capacity: The N-O groups in oxadiazole can act as hydrogen-bond acceptors, critical for protein-ligand interactions. For example, the compound in binds CRBP1 by mimicking retinol’s hydroxyl group .
The target compound’s oxadiazole-propan-2-yl substituent likely enhances lipophilicity, while the cyclohexanol improves aqueous solubility, balancing pharmacokinetic properties.
Impact of Cyclohexanol vs. Alternative Substituents
- Cyclohexanol (Target and ): The hydroxyl group increases polarity, improving solubility in polar solvents (e.g., water or ethanol).
- Ethanamine (): The primary amine group may confer basicity, enhancing solubility in acidic environments (e.g., gastric fluid) but reducing blood-brain barrier penetration compared to the target’s cyclohexanol .
Biological Activity
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a compound characterized by its oxadiazole moiety, which is known for various biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 2060053-89-4
- Molecular Formula : C₁₂H₂₀N₂O₂
- Molecular Weight : 224.30 g/mol
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole ring have been associated with various pharmacological properties, including:
- Anticancer Activity : Oxadiazole derivatives have shown potential in cancer therapy. For instance, studies indicate that modifications to oxadiazole compounds can enhance their efficacy as anticancer agents without increasing genotoxicity .
- Anti-inflammatory Effects : Research has documented the anti-inflammatory properties of oxadiazole derivatives. These compounds are believed to inhibit inflammatory pathways effectively .
Anticancer Potential
A study focusing on oxadiazole derivatives demonstrated that certain compounds could sensitize cancer cells to cisplatin treatment. The combination of specific oxadiazole derivatives with cisplatin significantly induced apoptosis in cancer cell lines such as HCT116. The study utilized various assays including Hoechst staining and Western blot analysis to confirm these findings .
Genotoxicity Assessment
Genotoxicity studies have shown that while some oxadiazole derivatives exhibit weak mutagenic activity, modifications to these compounds can reduce DNA damage effects significantly. For example, a peptidomimetic derivative of an oxadiazole was tested and showed no significant mutagenic response in Ames tests, suggesting safer profiles for therapeutic applications .
Anti-inflammatory Mechanisms
Research has indicated that derivatives of 1,2,4-oxadiazoles possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. These findings suggest that such compounds could be developed into therapeutic agents for treating conditions characterized by inflammation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol?
The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization reactions. A common method uses nitrile oxides and amidoximes under microwave irradiation or thermal conditions. For example, the oxadiazole moiety can be formed by reacting a nitrile precursor (e.g., 3-(propan-2-yl)amidoxime) with a cyclohexanol-derived carbonyl compound. Post-functionalization of the cyclohexanol core with the oxadiazole-methyl group is achieved via nucleophilic substitution or Mitsunobu reactions. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to avoid side products like regioisomers or over-oxidation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- NMR Spectroscopy : H and C NMR can confirm the regiochemistry of the oxadiazole ring and substitution pattern on the cyclohexanol. Key signals include the oxadiazole C5-methyl group (~2.1 ppm in H NMR) and the cyclohexanol hydroxyl proton (~1.5 ppm, broad).
- X-ray Crystallography : Resolving crystal structures (e.g., similar to cyclohexanol derivatives in ) provides unambiguous confirmation of stereochemistry and bond angles.
- HPLC-MS : Purity (>95%) can be verified using reverse-phase HPLC with UV detection at 254 nm and mass spectrometry for molecular ion validation .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). To address this:
- Dose-Response Curves : Establish EC/IC values across multiple cell lines or microbial strains.
- Metabolic Stability Testing : Assess compound stability in physiological buffers or liver microsomes to rule out false negatives due to rapid degradation.
- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or fluorescence polarization to confirm direct binding to purported targets (e.g., bacterial enzymes) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Simulate interactions between the compound and biological targets (e.g., SARS-CoV-2 main protease in ). Focus on the oxadiazole ring’s hydrogen-bonding potential and the cyclohexanol’s hydrophobic interactions.
- QSAR Studies : Corrogate substituent effects (e.g., propan-2-yl vs. phenyl groups on the oxadiazole) with activity data to predict optimal modifications.
- ADMET Prediction : Tools like SwissADME can forecast solubility, permeability, and toxicity to prioritize derivatives for synthesis .
Q. What experimental protocols are critical for evaluating the compound’s potential as a therapeutic agent?
- In Vitro Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity indices.
- Enzymatic Inhibition Assays : Test against disease-relevant enzymes (e.g., COX-2 for anti-inflammatory activity) with positive controls (e.g., celecoxib).
- In Vivo Pharmacokinetics : Administer the compound in rodent models to measure bioavailability, half-life, and tissue distribution via LC-MS/MS .
Methodological Considerations
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., plasma)?
Q. How can regiochemical ambiguity in the oxadiazole ring be resolved during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
